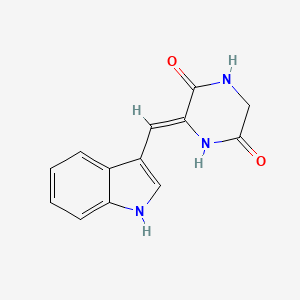
CID 6337208
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CID 6337208” refers to a combination of these four metals, often found in various alloys. Each of these metals has unique properties that contribute to the overall characteristics of the alloy. Copper is known for its excellent electrical and thermal conductivity, silver for its high reflectivity and conductivity, tin for its corrosion resistance and malleability, and zinc for its ability to form protective coatings. Together, these metals create alloys with a wide range of applications in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alloys containing copper, silver, tin, and zinc involves melting the individual metals and mixing them in specific proportions. The process typically includes the following steps:
Melting: Each metal is melted in a furnace at its respective melting point.
Mixing: The molten metals are combined in a crucible and thoroughly mixed to ensure a homogeneous alloy.
Casting: The molten alloy is poured into molds to form ingots or other desired shapes.
Cooling: The alloy is allowed to cool and solidify.
Industrial Production Methods
In industrial settings, the production of these alloys often involves large-scale smelting and refining processes. For example, copper is extracted from sulfide ores through a series of steps including smelting, converting, and electrolytic refining . Silver, tin, and zinc are similarly extracted from their respective ores and refined to high purity before being combined to form alloys .
Chemical Reactions Analysis
Types of Reactions
The metals in the compound undergo various chemical reactions, including:
Oxidation: Copper, silver, tin, and zinc can all form oxides when exposed to oxygen.
Reduction: These metals can be reduced from their oxides using reducing agents like hydrogen or carbon.
Substitution: In alloys, atoms of one metal can replace atoms of another metal in the crystal lattice.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Melting and mixing the metals in a crucible.
Major Products
Copper Oxide (CuO): Formed when copper reacts with oxygen.
Silver Oxide (Ag2O): Formed when silver reacts with oxygen.
Tin Oxide (SnO2): Formed when tin reacts with oxygen.
Zinc Oxide (ZnO): Formed when zinc reacts with oxygen
Scientific Research Applications
The compound “CID 6337208” has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of these metals varies depending on their application:
Antimicrobial Action: Copper and silver ions disrupt microbial cell membranes and interfere with their metabolic processes, leading to cell death.
Catalytic Action: These metals can act as catalysts by providing active sites for chemical reactions, thereby lowering the activation energy and increasing reaction rates.
Electrical Conductivity: Copper and silver facilitate the flow of electrons due to their high electrical conductivity, making them ideal for use in electrical and electronic applications.
Comparison with Similar Compounds
Similar Compounds
Brass: An alloy of copper and zinc.
Bronze: An alloy of copper and tin.
Nickel Silver: An alloy of copper, nickel, and zinc.
Uniqueness
The combination of copper, silver, tin, and zinc in a single alloy provides a unique set of properties that are not found in other alloys. For example, the high electrical conductivity of copper and silver, combined with the corrosion resistance of tin and zinc, makes this compound particularly valuable in applications requiring both electrical performance and durability .
Properties
CAS No. |
55964-74-4 |
|---|---|
Molecular Formula |
AgCuSnZn |
Molecular Weight |
355.5 g/mol |
InChI |
InChI=1S/Ag.Cu.Sn.Zn |
InChI Key |
RVCMZDIDQZHKTI-UHFFFAOYSA-N |
SMILES |
[Cu].[Zn].[Ag].[Sn] |
Canonical SMILES |
[Cu].[Zn].[Ag].[Sn] |
Synonyms |
ANA 68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)



![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)
![(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1234213.png)



![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)


![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
